molecular formula C21H20N2O2S B2793776 2-(NAPHTHALENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 477494-31-8

2-(NAPHTHALENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2793776
CAS No.: 477494-31-8
M. Wt: 364.46
InChI Key: JBHINOWQIBTNDS-UHFFFAOYSA-N
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Description

2-(Naphthalene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a seven-membered cycloheptathiophene ring fused with a bicyclic naphthalene moiety. The structure is characterized by:

  • A naphthalene-2-amido substituent at position 2, contributing aromaticity and hydrophobic interactions.
  • A carboxamide group at position 3, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

2-(naphthalene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c22-19(24)18-16-8-2-1-3-9-17(16)26-21(18)23-20(25)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12H,1-3,8-9H2,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHINOWQIBTNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(NAPHTHALENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE, often involves multi-step reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2-(NAPHTHALENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-(naphthalene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide, focusing on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound (Target Compound) C₂₃H₂₁N₂O₂S Not Reported Naphthalene-2-amido, carboxamide Amide, aromatic Drug design, materials science
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate C₂₁H₂₀N₂O₅S 388.437 4-Nitrobenzamido, ethyl ester Nitro, ester, amide Synthetic intermediate, agrochemicals
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide C₁₅H₁₄N₂OS₂ 302.414 Cyano, 2-thiophenecarboxamide Cyano, amide, thiophene Organic electronics, catalysis
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide C₃₃H₂₈BrCl₂N₆O₄S Not Reported Bromopyrazole, sulfonamide, dimethylaminonaphthalene Sulfonamide, pyrazole, chloro Kinase inhibitors, anticancer agents
(2S)-2-[(4-Methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methylamino]propanoic acid C₂₈H₃₈N₆O₅S Not Reported Sulfonamide, pyrazolo-diazepine, piperidine Sulfonamide, carboxylic acid, heterocyclic Neuropharmacology, metabolic regulation

Key Structural and Functional Insights:

Substituent Effects on Solubility: The ethyl ester in the nitrobenzamido analog increases hydrophobicity compared to the carboxamide in the target compound.

Bioactivity Relevance: Sulfonamide-containing analogs (e.g., ) exhibit enhanced binding to enzymes like kinases due to their hydrogen-bonding capacity and conformational rigidity. The naphthalene moiety in the target compound may improve aromatic stacking in protein-binding pockets, akin to dimethylaminonaphthalene in the sulfonamide derivative .

Carboxamide derivatives (e.g., ) are typically synthesized via nucleophilic acyl substitution, suggesting a feasible route for the target compound.

Research Findings and Limitations

  • Gaps in Data : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in the reviewed literature.
  • Hypotheses Based on Analogs: The carboxamide group likely improves aqueous solubility compared to ester-containing analogs . The naphthalene-2-amido substituent may confer fluorescence properties, similar to dimethylaminonaphthalene sulfonamides used as fluorescent probes .

Biological Activity

2-(Naphthalene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. This compound is characterized by its unique structural features, including a cycloheptathiophene core and an amide group derived from naphthalene. Its biological activity is attributed to its potential interactions with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C_{17}H_{16}N_2O_{1}S
  • CAS Number : 477494-31-8
  • IUPAC Name : 2-(naphthalene-2-carbonylamino)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

The presence of the thiophene and naphthalene moieties enhances the compound's ability to engage in hydrogen bonding and π-π interactions with biological macromolecules.

Anticancer Properties

Research has indicated that thiophene derivatives exhibit promising anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), OVACAR-4 (ovarian cancer), CAKI-1 (renal cancer), T47D (breast cancer).
  • Key Findings :
    • The compound demonstrated submicromolar growth inhibition (GI50 values) across multiple cell lines.
    • Induced G2/M cell cycle arrest and early apoptosis in A549 cells.
    • Activation of caspases 3, 8, and 9 was observed in treated cells.

Table 1 summarizes the GI50 values for various cell lines:

Cell LineGI50 (μM)
A5492.01
OVACAR-42.27
CAKI-10.69
T47D0.362

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar to known antimitotic agents like nocodazole, it disrupts microtubule formation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death through caspase activation.

Case Studies

Several studies have investigated the biological activity of thiophene derivatives similar to this compound:

  • Study on Antiproliferative Activity :
    • A series of thiophene derivatives were synthesized and evaluated for their anticancer properties.
    • Compound 17 (similar in structure) showed significant antiproliferative effects with minimal cytotoxicity across multiple cancer cell lines .
  • Mechanistic Insights :
    • In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression.
    • In vivo studies using murine models showed reduced tumor growth when treated with these compounds .

Q & A

Basic: What are the key synthetic strategies for preparing 2-(naphthalene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Cyclization : Formation of the cyclohepta[b]thiophene core via intramolecular cyclization under acidic or basic conditions .
  • Acylation : Introduction of the naphthalene-2-amido group using activated acylating agents (e.g., naphthalene-2-carbonyl chloride) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Carboxamide Functionalization : Coupling reactions (e.g., carbodiimide-mediated) to install the carboxamide group at the 3-position .
    Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional group integration (e.g., naphthalene protons at δ 7.5–8.5 ppm, cycloheptane protons at δ 1.5–2.8 ppm) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm1^{-1}) and thiophene C-S bonds (~650 cm1^{-1}) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ ion) .

Advanced: How can researchers optimize reaction conditions to improve yield in the final coupling step?

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts during acylation .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
  • Reaction Monitoring : TLC or LC-MS to track intermediate formation and adjust stoichiometry .

Advanced: How can discrepancies in reported biological activity data (e.g., kinase inhibition) be addressed?

  • Comparative Assays : Standardize assay conditions (e.g., ATP concentration, pH) across studies to reduce variability .
  • Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (via X-ray crystallography) .
  • Molecular Docking : Use computational models to rationalize activity differences based on binding site interactions .

Advanced: What computational methods predict the metabolic pathways of this compound?

  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites .
  • DFT Calculations : Predict reactivity of the thiophene ring and amide groups toward electrophilic/nucleophilic attack .
  • ADMET Modeling : Estimate solubility, permeability, and toxicity using software like Schrödinger or MOE .

Basic: What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (yields >70%) .
  • Recrystallization : Methanol or ethanol for high-purity crystals (melting point analysis confirms identity) .
  • HPLC : Reverse-phase C18 columns for final polishing (acetonitrile/water with 0.1% TFA) .

Advanced: How can structural ambiguities in cyclization steps be resolved?

  • X-ray Crystallography : Definitive determination of regiochemistry in the cyclohepta[b]thiophene core .
  • 2D NMR (COSY, NOESY) : Elucidate proton-proton correlations and spatial arrangements .
  • Isotopic Labeling : Track cyclization pathways using 13^{13}C-labeled precursors .

Advanced: What strategies evaluate structure-activity relationships (SAR) for kinase inhibition?

  • Analog Synthesis : Modify the naphthalene-amido group (e.g., halogenation, methyl substitution) and test inhibitory potency .
  • Kinase Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare selectivity across isoforms .
  • Molecular Dynamics : Simulate binding stability and hydrogen-bonding interactions over time .

Basic: Which solvents are suitable for solubility testing during synthesis?

  • Polar Solvents : DMF, DMSO (for reaction steps) .
  • Non-Polar Solvents : Ethyl acetate, hexane (for extraction and crystallization) .
  • Aqueous Buffers : PBS (pH 7.4) for preliminary solubility assessment in biological assays .

Advanced: How is regioselectivity in electrophilic substitution reactions analyzed?

  • Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) .
  • Computational Modeling : Calculate Fukui indices to predict reactive sites on the thiophene ring .
  • Isotopic Tracers : Use 2^{2}H or 13^{13}C labeling to track substitution patterns .

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